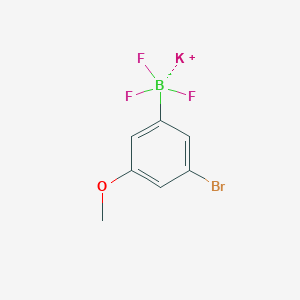

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

Description

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a bromine atom at the 3-position and a methoxy group at the 5-position of the aromatic ring, which influence its electronic and steric properties. This compound is synthesized via reaction of 3-bromo-5-methoxyphenylboronic acid with BF₃∙OEt₂ in 1,2-dichloroethane at 80°C for 15 hours, yielding a light blue solid with 87% efficiency . Its molecular formula is C₇H₆BBrF₃OK, with a molecular weight of 292.9 g/mol and a purity of 95% .

Properties

IUPAC Name |

potassium;(3-bromo-5-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTLGBRAIPQAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Br)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189097-39-9 | |

| Record name | Borate(1-), (3-bromo-5-methoxyphenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189097-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Principal Preparation Method

The predominant and well-documented method for synthesizing potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide involves the conversion of the corresponding boronic acid to the trifluoroborate salt using potassium bifluoride. This method is favored due to its efficiency, mild conditions, and the stability of the resulting trifluoroborate salt.

$$

\text{3-bromo-5-methoxyphenylboronic acid (RB(OH)2)} + \text{Potassium bifluoride (K[HF2])} \rightarrow \text{this compound (K[RBF3])} + H2O

$$

- The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) under controlled temperature to maximize yield and purity.

- Potassium bifluoride acts as a fluorinating agent, facilitating the formation of the trifluoroborate group.

- The process is moisture- and air-stable, which simplifies handling and storage.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromo-5-methoxyphenylboronic acid | Starting material, commercially available or synthesized via standard methods |

| 2 | Potassium bifluoride (KHF2) | Fluorinating agent for trifluoroborate formation |

| 3 | Solvent: Tetrahydrofuran (THF) or similar aprotic solvent | Provides suitable medium for reaction |

| 4 | Temperature: Ambient to mild heating (e.g., 25–50 °C) | Ensures reaction progress without decomposition |

| 5 | Reaction Time: Several hours (typically 4–12 h) | Allows complete conversion |

| 6 | Work-up: Filtration and washing | Isolation of solid potassium trifluoroborate salt |

This method yields this compound as a solid with high purity, suitable for subsequent synthetic applications.

Research Findings and Analytical Data

- Yield and Purity: Reported yields range from 70% to 90%, with purity exceeding 95% as confirmed by NMR and elemental analysis.

- Stability: The trifluoroborate salt exhibits remarkable stability under ambient conditions, resistant to hydrolysis and oxidation.

- Reactivity: The compound acts as a strong nucleophile in cross-coupling reactions, particularly Suzuki–Miyaura coupling, enabling efficient carbon-carbon bond formation.

Comparative Table of Related Organoboron Compounds

| Compound Name | Structural Features | Preparation Notes | Unique Reactivity Aspects |

|---|---|---|---|

| This compound | Bromine and methoxy substituents on phenyl ring | Boronic acid + KHF2 in THF | Versatile in cross-coupling, stable trifluoroborate salt |

| Potassium (3-methoxyphenyl)trifluoroborate | Lacks bromine substituent | Similar method without halogen | More reactive due to absence of halogen |

| Potassium (4-bromo-5-methylphenyl)trifluoroborate | Bromine and methyl substituents | Analogous synthesis | Steric effects influence reactivity |

| Potassium trifluoro(4-methoxyphenyl)borate | Different substitution pattern | Similar preparation | Electronic properties vary |

Notes on Alternative Preparation Routes

While the potassium bifluoride method is the standard, alternative synthetic approaches may include:

- Direct fluorination of boronic esters under controlled conditions.

- Salt metathesis reactions involving other potassium salts and organoboron intermediates.

- However, these methods are less commonly applied due to lower yields or more demanding reaction conditions.

Summary of Preparation Method Advantages

| Advantage | Explanation |

|---|---|

| Mild Reaction Conditions | Avoids harsh reagents or extreme temperatures |

| High Yield and Purity | Efficient conversion with minimal side products |

| Stability of Product | Air- and moisture-stable trifluoroborate salt |

| Scalability | Suitable for laboratory and industrial scale synthesis |

| Versatility | Product is compatible with various cross-coupling protocols |

Chemical Reactions Analysis

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a strong nucleophile and participates in various chemical reactions, including:

Nucleophilic Substitution: It reacts with electrophiles without the need for transition-metal catalysts.

Cross-Coupling Reactions: It is widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a nucleophilic coupling partner.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Scientific Research Applications

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by metal catalysts in cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Positional Isomers

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

- Molecular Formula : C₇H₆BBrF₃OK

- Molecular Weight : 292.9 g/mol

- Substituents : Bromine at 5-position, methoxy at 2-position.

- Impact : The altered substituent positions reduce symmetry and may affect reactivity in cross-couplings due to differing electronic effects (e.g., methoxy’s electron-donating nature at ortho vs. meta positions) .

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide Substituents: Bromine at 2-position, methoxy at 5-position. Likely exhibits steric hindrance at the ortho-bromo position .

Halogen-Substituted Analogues

Potassium (2,4-dichlorophenyl)trifluoroboranuide

- Molecular Formula : C₆H₃BCl₂F₃K

- Molecular Weight : 252.9 g/mol

- Substituents : Chlorine at 2- and 4-positions.

- Properties : Higher thermal stability (melting point: 202°C ) compared to brominated derivatives. Chlorine’s smaller size and lower polarizability may reduce coupling efficiency in certain reactions .

Electronically Modified Analogues

Potassium 4-(ethylthio)phenyltrifluoroborate Molecular Formula: C₈H₉BF₃KS Substituents: Ethylthio group at 4-position.

Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

- Molecular Formula : C₇H₄BF₆KO

- Molecular Weight : 268.01 g/mol

- Substituents : Trifluoromethoxy group at 2-position.

- Impact : Strong electron-withdrawing effects from CF₃O– group stabilize intermediates in oxidative coupling reactions .

Functional Group Variations

Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide Molecular Formula: C₉H₁₀BF₃KNO₂ Purity: 95% Substituents: Amino and methoxycarbonyl groups. Applications: Enhanced reactivity for post-functionalization (e.g., amide formation) after cross-coupling .

Potassium (3-benzylphenyl)trifluoroboranuide Molecular Weight: 274.13 g/mol Substituents: Benzyl group at 3-position.

Aliphatic vs. Aromatic Derivatives

Potassium (4-ethoxy-4-oxobutan-2-yl)trifluoroboranuide

- Molecular Formula : C₆H₁₁BF₃KO₂

- Molecular Weight : 222.1 g/mol

- Structure : Aliphatic boronate with an ethoxy-oxo group.

- Applications : Used in alkylation reactions rather than aryl-aryl couplings. Lower molecular weight and solubility differ significantly from aromatic analogues .

Comparative Data Table

Biological Activity

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds, supported by relevant data and case studies.

Overview of Organoboron Compounds

Organoboron compounds, including this compound, are recognized for their stability and versatility in chemical reactions. They are particularly valuable in the synthesis of biologically active molecules due to their ability to form new carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate group in this compound can act as a masked Lewis acid, facilitating various organic transformations.

The primary mechanism of action for this compound involves transmetalation processes during cross-coupling reactions. Here’s a simplified overview of the steps involved:

- Oxidative Addition : The palladium catalyst reacts with the halide component, forming a palladium complex.

- Transmetalation : The organotrifluoroborate transfers its organic group to the palladium complex.

- Reductive Elimination : This step leads to the formation of the desired carbon-carbon bond while regenerating the palladium catalyst.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-methoxyphenylboronic acid with potassium bifluoride. The general reaction can be summarized as follows:

This reaction is usually conducted in suitable solvents like tetrahydrofuran (THF) under controlled conditions to ensure high yields and purity.

Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, organoboron compounds are known for their potential in medicinal chemistry. The compound's ability to form new carbon-carbon bonds makes it valuable in developing new therapeutic agents.

Potential Applications:

- Drug Development : Used as a building block in synthesizing novel drug candidates.

- Biological Pathway Modulation : Can modify biomolecules to study biological interactions and pathways.

- Material Science : The compound may influence properties such as solubility and conductivity due to its unique functional groups.

Comparative Analysis with Similar Compounds

A comparative analysis with other organoboron compounds highlights the unique features and reactivity of this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Potassium (3-methoxyphenyl)trifluoroborate | Lacks bromine substituent | More reactive due to absence of halogen |

| Potassium (4-bromo-5-methylphenyl)trifluoroborate | Contains a methyl group | Different steric effects affecting reactivity |

| Potassium trifluoro(4-methoxyphenyl)borate | Different substitution pattern | Varies in electronic properties |

These comparisons illustrate how the specific substituents on this compound influence its behavior in chemical reactions and potential applications.

Notable Research Outcomes:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Organoboron compounds have been successfully utilized in synthesizing APIs through cross-coupling methodologies.

- Biological Pathway Studies : Modifications using organoboron compounds have facilitated insights into complex biological pathways, enhancing our understanding of drug interactions .

Q & A

Q. What are the established synthetic routes for preparing Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide?

Methodological Answer: The synthesis of aryltrifluoroborates typically follows a two-step protocol involving lithiation and subsequent boronation. A general procedure (GP2) outlined in Chem. Eur. J. (2018) for analogous compounds involves:

Lithiation : Reacting the aryl precursor (e.g., tert-butyl-protected indole) with a strong base like n-BuLi in hexane at low temperatures (-78°C to 0°C) to generate an aryl lithium intermediate.

Boronation : Treating the intermediate with triisopropyl borate (B(OiPr)₃) to form the boronate ester, followed by aqueous KHF₂ to yield the potassium trifluoroborate salt .

For brominated analogs like the target compound, bromine substituents should be introduced prior to lithiation to avoid side reactions. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which techniques are recommended for structural characterization of this compound?

Methodological Answer: Key characterization methods include:

- X-ray Crystallography : Use SHELX-2018 for structure solution and refinement. Data collection requires high-quality single crystals grown via slow evaporation or diffusion methods. SHELXL is optimal for small-molecule refinement, while Mercury CSD 2.0 aids in visualizing crystal packing and intermolecular interactions .

- Spectroscopy :

Q. What safety protocols are critical when handling this compound?

Methodological Answer: While specific toxicological data for this compound is limited (as noted in safety sheets for related borates), standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a desiccator at 0–6°C to prevent hydrolysis. Avoid contact with moisture or strong acids, which may release HF .

- Spill Management : Neutralize with calcium carbonate or sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer: Key variables to optimize:

- Temperature Control : Maintain lithiation at ≤-40°C to minimize side reactions (e.g., Br-Li exchange).

- Stoichiometry : Use 1.5 equivalents of n-BuLi and 3.0 equivalents of B(OiPr)₃ to ensure complete conversion .

- Workup : Replace aqueous KHF₂ with KHCO₃ for milder conditions, reducing boron hydrolysis.

- Scale-Up Challenges : Implement continuous flow chemistry to enhance heat dissipation and mixing efficiency.

Q. What strategies address solubility limitations in polar aprotic solvents?

Methodological Answer: Solubility issues in DMF or DMSO can hinder cross-coupling applications. Strategies include:

Q. How should discrepancies between computational and experimental NMR data be resolved?

Methodological Answer: If DFT-predicted NMR shifts (e.g., using Gaussian 16) conflict with experimental

- Verify Assignments : Perform 2D NMR (COSY, NOESY) to confirm proton-proton correlations.

- Check Crystal Packing : Use Mercury CSD 2.0 to identify intermolecular interactions (e.g., hydrogen bonding) that may alter electronic environments .

- Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility impacting chemical shifts.

Q. What computational tools predict crystal packing and stability?

Methodological Answer:

Q. What mechanistic insights exist for its role in Suzuki-Miyaura cross-coupling?

Methodological Answer: The trifluoroborate group acts as a stable "protecting group" for boronic acids, minimizing proto-deboronation. Key steps:

Transmetallation : Pd(0) oxidatively adds to the aryl halide, then the trifluoroborate undergoes ligand exchange with Pd(II).

Reductive Elimination : Forms the biaryl product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.